molecular formula C11H11FO2 B1603195 Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate CAS No. 943111-83-9

Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Cat. No. B1603195
M. Wt: 194.2 g/mol
InChI Key: PYHCKEAPWABESH-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate (MFCPC) is an organic compound that has been used in scientific research for a variety of applications. It is an intermediate in the synthesis of a number of pharmaceuticals, and is also used as a reagent in a variety of reactions. MFCPC has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments make it a valuable tool for scientists.

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Synthesis of Chiral Cyclopropanes : Cyclopropane rings have been used to restrict the conformation of biologically active compounds, improving activity and investigating bioactive conformations. A study developed chiral cyclopropanes bearing differentially functionalized carbon substituents as versatile intermediates for synthesizing various compounds with asymmetric cyclopropane structures (Kazuta, Matsuda, & Shuto, 2002).
  • Fluoronaphthyridines as Antibacterial Agents : Research into fluoro-substituted compounds has led to the development of potent antibacterial agents, demonstrating the influence of cycloalkylamino groups on in vitro and in vivo activity (Bouzard et al., 1992).
  • Preparation of 2-Fluoro-3-Alkoxy-1,3-Butadienes : A study outlined a method for preparing 2-fluoro-3-alkoxy-1,3-butadienes from cyclopropane derivatives, showcasing the synthetic versatility of fluorinated cyclopropanes (Patrick, Rogers, & Gorrell, 2002).

Biological and Pharmacological Applications

  • γ-Secretase Modulators for Alzheimer's Disease : Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate derivatives have been investigated for their potential in treating Alzheimer's disease. One study evaluated a novel γ-secretase modulator on brain β-amyloid pathology and learning deficits in a mouse model of Alzheimer's disease, indicating potential therapeutic applications (Imbimbo et al., 2009).

Material Science and Analytical Applications

  • Hyperpolarizability and Molecular Structure Analysis : A study on Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate highlighted its application in nonlinear optical properties through FT-IR, molecular structure, HOMO-LUMO, and NBO analysis. This work underscores the potential of fluorinated cyclopropane derivatives in material sciences (Sheena Mary et al., 2014).

properties

IUPAC Name

methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHCKEAPWABESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602571
Record name Methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

CAS RN

943111-83-9
Record name Methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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